5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
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Overview
Description
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has gained attention in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can result in the formation of anti-configured isomers along with syn-isomers.
Substitution: Substitution reactions, particularly at the 3-position, can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine and chlorine are frequently employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit diverse biological activities and properties .
Scientific Research Applications
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the design of small molecules with diverse biological activities.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activation of cyclin B/CDK1 by phosphorylation, which controls the timing of entry into mitosis/meiosis . This modulation is crucial for the regulation of cell cycle progression and DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Iodo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Uniqueness
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine is unique due to its specific substitution pattern and the presence of two amino groups at positions 2 and 3. This structural feature allows for a wide range of chemical modifications and enhances its potential for diverse biological activities.
Properties
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-4-3-5(2)13-8(11-4)6(9)7(10)12-13/h3H,9H2,1-2H3,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPZIUVTJBGBCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)N)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409264 |
Source
|
Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200884-04-4 |
Source
|
Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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